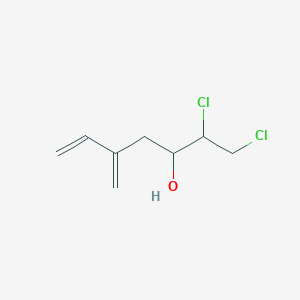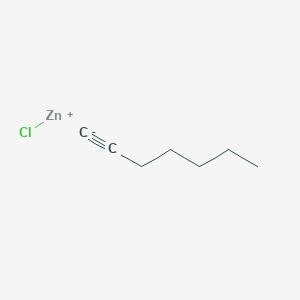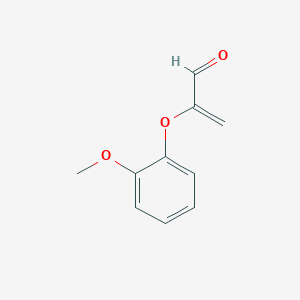![molecular formula C3H3Cl3O2S2 B14482350 [(Trichloromethyl)disulfanyl]acetic acid CAS No. 65612-37-5](/img/structure/B14482350.png)
[(Trichloromethyl)disulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Trichloromethyl)disulfanyl]acetic acid is an organosulfur compound characterized by the presence of a trichloromethyl group attached to a disulfanyl acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Trichloromethyl)disulfanyl]acetic acid typically involves the reaction of trichloromethyl disulfide with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The purification of the final product is achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
[(Trichloromethyl)disulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Ammonia or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted acetic acid derivatives.
科学的研究の応用
[(Trichloromethyl)disulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of [(Trichloromethyl)disulfanyl]acetic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can modulate the activity of these targets through covalent modification or by altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Thioglycolic Acid: Contains a thiol group and is used in similar applications.
Trichloroacetic Acid: Contains a trichloromethyl group but lacks the disulfanyl moiety.
Uniqueness
[(Trichloromethyl)disulfanyl]acetic acid is unique due to the presence of both the trichloromethyl and disulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
65612-37-5 |
|---|---|
分子式 |
C3H3Cl3O2S2 |
分子量 |
241.5 g/mol |
IUPAC名 |
2-(trichloromethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C3H3Cl3O2S2/c4-3(5,6)10-9-1-2(7)8/h1H2,(H,7,8) |
InChIキー |
VZYZRRONCTWUII-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)SSC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


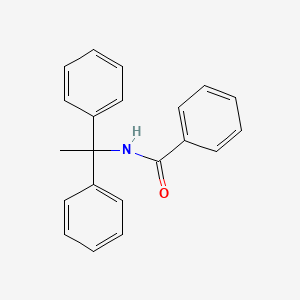
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
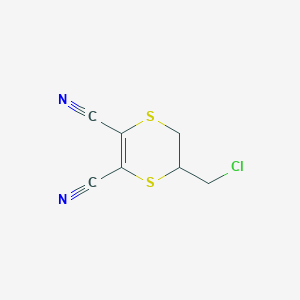
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
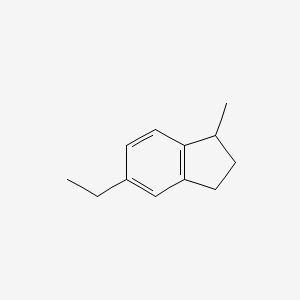


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
